5,7-二甲基靛红

描述

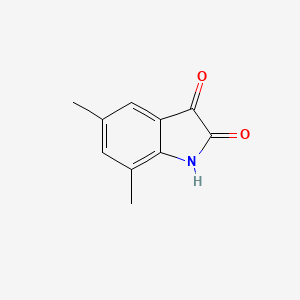

5,7-Dimethylisatin is a chemical compound with the molecular formula C10H9NO2 . It is used to produce cyano-(5,7-dimethyl-2-oxo-1,2-dihydro-indol-3-ylidene)-acetic acid ethyl ester by Knoevenagel condensation with cyanoacetic acid ethyl ester . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .

Synthesis Analysis

5,7-Dimethylisatin can be synthesized using sulfuric acid at 80°C for approximately 40 minutes . The reaction involves cooling with ice and the yield is about 60% .

Molecular Structure Analysis

The molecular weight of 5,7-Dimethylisatin is 175.18 g/mol . The IUPAC name for this compound is 5,7-dimethyl-1H-indole-2,3-dione .

Chemical Reactions Analysis

5,7-Dimethylisatin is used to produce cyano-(5,7-dimethyl-2-oxo-1,2-dihydro-indol-3-ylidene)-acetic acid ethyl ester by Knoevenagel condensation with cyanoacetic acid ethyl ester .

Physical And Chemical Properties Analysis

5,7-Dimethylisatin has a density of 1.3±0.1 g/cm³ . Its molar refractivity is 47.1±0.3 cm³ . The compound has 3 hydrogen bond acceptors and 1 hydrogen bond donor .

科学研究应用

Organic Synthesis

5,7-Dimethylisatin: serves as a versatile intermediate in organic synthesis. It is particularly used in the Knoevenagel condensation reaction to produce cyano-(5,7-dimethyl-2-oxo-1,2-dihydro-indol-3-ylidene)-acetic acid ethyl ester . This compound is a building block for various organic molecules, showcasing the compound’s utility in constructing complex chemical structures.

Pharmaceuticals

In the pharmaceutical industry, 5,7-Dimethylisatin is an important raw material. It’s utilized in the synthesis of diverse pharmacologically active molecules. Its derivatives are explored for their potential therapeutic effects, including antitumor, antibacterial, and anti-inflammatory properties .

Agrochemicals

The compound finds applications in the agrochemical sector as well. It acts as an intermediate in the production of certain agrochemicals that contribute to plant protection and growth regulation. The role of 5,7-Dimethylisatin in this field underlines its significance in supporting agricultural productivity .

Biochemistry Research

5,7-Dimethylisatin: is employed in proteomics and biochemistry research. It is used in studies exploring protein interactions and enzyme activities. As a biochemical tool, it aids in understanding biological processes at the molecular level .

Environmental Applications

While direct environmental applications of 5,7-Dimethylisatin are not extensively documented, its role in the synthesis of various compounds suggests potential uses in environmental chemistry. This could include the development of materials or chemicals that help in pollution control or environmental monitoring .

安全和危害

5,7-Dimethylisatin should not be used for food, drug, pesticide, or biocidal product use . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

作用机制

Target of Action

It is known to be an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .

Mode of Action

5,7-Dimethylisatin is used to produce cyano-(5,7-dimethyl-2-oxo-1,2-dihydro-indol-3-ylidene)-acetic acid ethyl ester by Knoevenagel condensation with cyanoacetic acid ethyl ester . This suggests that it interacts with its targets through a condensation reaction, leading to the formation of a new compound.

Biochemical Pathways

It is known to participate in the knoevenagel condensation reaction, which is a fundamental reaction in organic chemistry . The downstream effects of this reaction would depend on the specific context in which the compound is used.

Pharmacokinetics

It is noted that 5,7-dimethylisatin is insoluble in water , which could impact its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of 5,7-Dimethylisatin’s action would depend on the specific context in which it is used. As an intermediate in organic synthesis, its primary effect would be the formation of new compounds through the Knoevenagel condensation reaction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5,7-Dimethylisatin. For instance, its solubility could be affected by the pH and temperature of the environment . Additionally, it is incompatible with strong oxidizing agents, suggesting that it could be unstable in oxidative environments .

属性

IUPAC Name |

5,7-dimethyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-5-3-6(2)8-7(4-5)9(12)10(13)11-8/h3-4H,1-2H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZSCCJTJGWTDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=O)C(=O)N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40192716 | |

| Record name | 1H-Indole-2,3-dione, 5,7-dimethyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dimethylisatin | |

CAS RN |

39603-24-2 | |

| Record name | 5,7-Dimethylisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39603-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole-2,3-dione, 5,7-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039603242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-2,3-dione, 5,7-dimethyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research mentions 5,7-Dimethylisatin as a crucial component in synthesizing a novel spiro[indole-3,9′-xanthene] derivative. Can you elaborate on the significance of this synthesis and the potential applications of these types of compounds?

A1: The synthesis of 4a’-hydroxy-3′,3′,5,6′,6′,7-hexamethyl-3′,4′,4a’,6′,7′,9a′-hexahydrospiro[indole-3,9′-xanthene]-1′,2,8′(1H,2′H,5′H)-trione, a spiro[indole-3,9′-xanthene] derivative, using 5,7-Dimethylisatin and Dimedone through a tandem Knoevenagel–Michael reaction holds significant interest for several reasons []:

Q2: The study mentions using various spectroscopic techniques to confirm the structure of the newly synthesized compound. Could you expand on the importance of these techniques in this specific research context?

A2: The use of 1H NMR, 13C NMR, IR spectroscopy, mass spectrometry, and elemental analysis was crucial for confirming the structure of the newly synthesized 4a’-hydroxy-3′,3′,5,6′,6′,7-hexamethyl-3′,4′,4a’,6′,7′,9a′-hexahydrospiro[indole-3,9′-xanthene]-1′,2,8′(1H,2′H,5′H)-trione []. Here's why:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]-phenyl}acetamide](/img/structure/B1329148.png)

![Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate](/img/structure/B1329204.png)

![Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1329214.png)